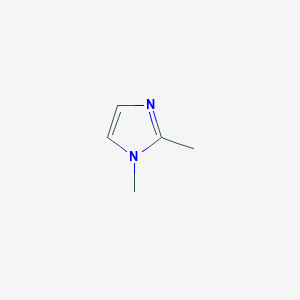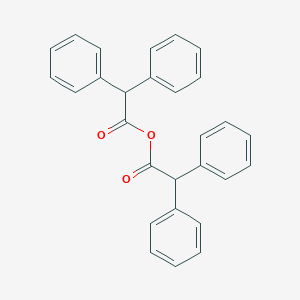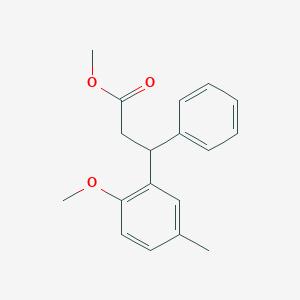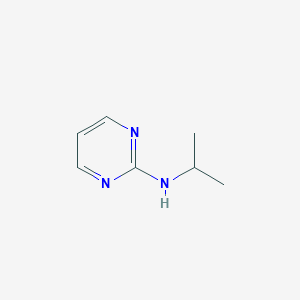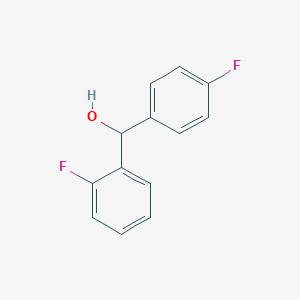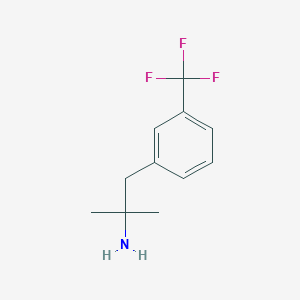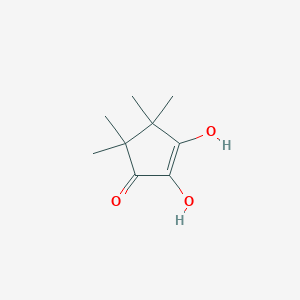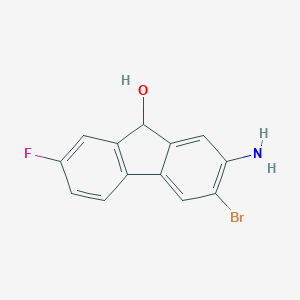
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is a chemical compound that belongs to the family of fluorene derivatives. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been shown to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.
Mécanisme D'action
The exact mechanism of action of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is not well understood. However, it is believed to exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in DNA replication, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol has been shown to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, which may contribute to its antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol in lab experiments is its versatility. It can be used for a wide range of applications, including as a fluorescent probe, an antibacterial agent, and an anticancer agent. However, one of the main limitations of using 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is its toxicity. It has been shown to be toxic to both cancer and normal cells, which may limit its potential applications in some research areas.
Orientations Futures
There are several future directions for research on 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol. One area of research is the development of more efficient and cost-effective methods of synthesis. Another area of research is the identification of the exact mechanism of action of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol, which may lead to the development of more effective anticancer and antimicrobial agents. Additionally, research could focus on the development of novel applications for 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol, such as its use as a biosensor for the detection of environmental pollutants.
Méthodes De Synthèse
The synthesis of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-bromo-9-fluorenone with potassium hydroxide and ammonia in ethanol. The resulting product is then treated with hydrochloric acid, which leads to the formation of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol. Other methods of synthesis have also been reported in the literature.
Propriétés
Numéro CAS |
1960-60-7 |
|---|---|
Nom du produit |
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol |
Formule moléculaire |
C13H9BrFNO |
Poids moléculaire |
294.12 g/mol |
Nom IUPAC |
2-amino-3-bromo-7-fluoro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H9BrFNO/c14-11-4-8-7-2-1-6(15)3-9(7)13(17)10(8)5-12(11)16/h1-5,13,17H,16H2 |
Clé InChI |
CQNHTYFQSULBMH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(C3=CC(=C(C=C23)Br)N)O |
SMILES canonique |
C1=CC2=C(C=C1F)C(C3=CC(=C(C=C23)Br)N)O |
Autres numéros CAS |
1960-60-7 |
Synonymes |
2-amino-3-bromo-7-fluoro-9H-fluoren-9-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



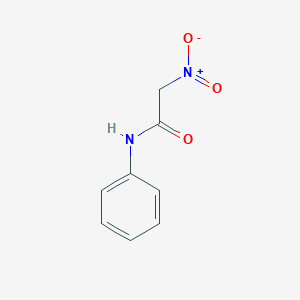
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)
